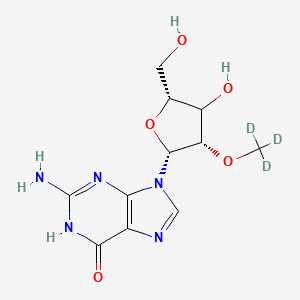
2'-O-Methylguanosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methylguanosine-d3 is a deuterium-labeled analogue of 2’-O-Methylguanosine. This compound is a modified nucleoside produced in transfer ribonucleic acids by the action of transfer ribonucleic acid guanosine-2’-O-methyltransferase. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-d3 involves the methylation of guanosine at the 2’-O position. The deuterium labeling is achieved by using deuterated methyl iodide in the methylation step. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group at the 2’-O position, followed by the addition of deuterated methyl iodide .
Industrial Production Methods
Industrial production of 2’-O-Methylguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methylguanosine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-O-Methylguanosine-d3 oxide.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
Oxidation: 2’-O-Methylguanosine-d3 oxide.
Reduction: 2’-O-Methylguanosine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2’-O-Methylguanosine-d3 has several scientific research applications:
Chemistry: Used as a tracer in the study of nucleoside analogs and their reactions.
Biology: Helps in understanding the role of methylation in transfer ribonucleic acid function and stability.
Medicine: Used in the development of antiviral drugs by inhibiting viral ribonucleic acid polymerase.
Industry: Employed in the synthesis of nucleoside derivatives for pharmaceutical applications
Mecanismo De Acción
2’-O-Methylguanosine-d3 exerts its effects by mimicking the natural nucleoside, 2’-O-Methylguanosine. It is incorporated into transfer ribonucleic acids by transfer ribonucleic acid guanosine-2’-O-methyltransferase, leading to apoptotic changes in cells. The deuterium labeling allows for the tracking of the compound’s pharmacokinetics and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methylguanosine: The non-deuterated form of 2’-O-Methylguanosine-d3.
2’-O-Methyladenosine: Another methylated nucleoside with similar properties.
2’-O-Methylcytidine: A methylated cytidine analog
Uniqueness
2’-O-Methylguanosine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the pharmacokinetics and metabolic profiles of drugs. This labeling helps in understanding the compound’s behavior in biological systems more accurately compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C11H15N5O5 |
|---|---|
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3 |
Clave InChI |
OVYNGSFVYRPRCG-MKKTUXCSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


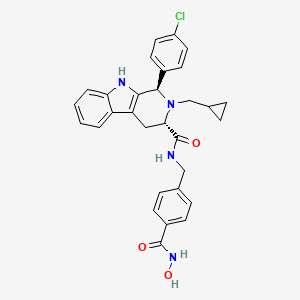
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
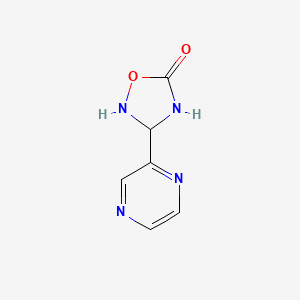
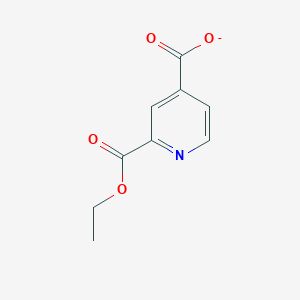
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
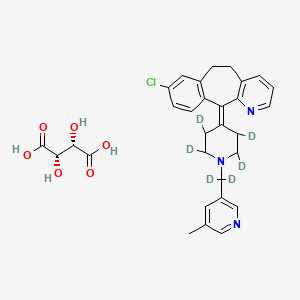


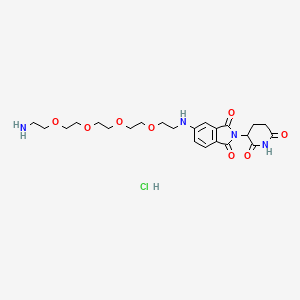
![trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)

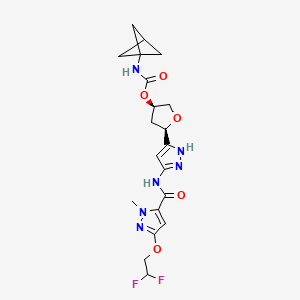
![[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12365590.png)

